molecular formula C22H21N5O4 B2658235 N-[(4-methoxyphenyl)methyl]-2-[8-(2-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide CAS No. 1251602-91-1

N-[(4-methoxyphenyl)methyl]-2-[8-(2-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide

Cat. No.: B2658235
CAS No.: 1251602-91-1
M. Wt: 419.441
InChI Key: WNLKZTSHHIYZKV-UHFFFAOYSA-N
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Description

N-[(4-methoxyphenyl)methyl]-2-[8-(2-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a triazolopyrazine core, which is known for its diverse biological activities, and a methoxyphenyl group, which can influence its chemical properties and reactivity.

Preparation Methods

The synthesis of N-[(4-methoxyphenyl)methyl]-2-[8-(2-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide typically involves multiple steps, including the formation of the triazolopyrazine core and subsequent functionalization. One common synthetic route involves the following steps:

    Formation of the triazolopyrazine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the methoxyphenyl group: This step often involves nucleophilic substitution reactions where the methoxyphenyl group is introduced to the core structure.

    Final functionalization: The acetamide group is introduced in the final step, often through amide bond formation reactions.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

N-[(4-methoxyphenyl)methyl]-2-[8-(2-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.

    Reduction: The carbonyl group in the triazolopyrazine core can be reduced to form alcohol derivatives.

    Substitution: The methoxyphenyl group can participate in electrophilic aromatic substitution reactions, leading to various substituted derivatives.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its biological activity can be explored for potential therapeutic applications.

    Medicine: It may serve as a lead compound for the development of new drugs.

    Industry: Its chemical properties can be utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-[(4-methoxyphenyl)methyl]-2-[8-(2-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The triazolopyrazine core can interact with various enzymes or receptors, potentially inhibiting their activity or modulating their function. The methoxyphenyl group can influence the compound’s binding affinity and selectivity for these targets.

Comparison with Similar Compounds

N-[(4-methoxyphenyl)methyl]-2-[8-(2-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide can be compared with other similar compounds, such as:

    N-(4-methoxyphenyl)acetamide: This compound lacks the triazolopyrazine core and has different chemical properties and biological activities.

    2-methylphenoxyacetic acid: This compound has a similar phenoxy group but lacks the triazolopyrazine core and acetamide group.

The uniqueness of this compound lies in its combination of functional groups, which can result in unique chemical properties and biological activities.

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-2-[8-(2-methylphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O4/c1-15-5-3-4-6-18(15)31-21-20-25-27(22(29)26(20)12-11-23-21)14-19(28)24-13-16-7-9-17(30-2)10-8-16/h3-12H,13-14H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNLKZTSHHIYZKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OC2=NC=CN3C2=NN(C3=O)CC(=O)NCC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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